2,6-Dimethoxyphenol acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

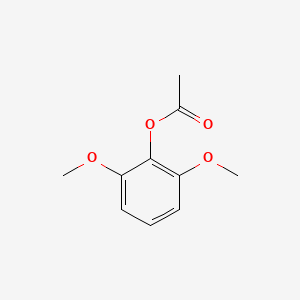

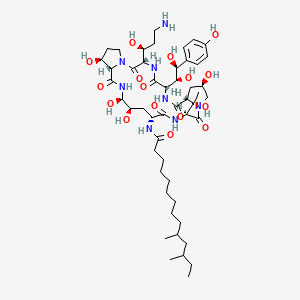

2,6-dimethoxyphenol acetate is an acetate ester that is phenyl acetate substituted by methoxy groups at positions 2 and 6 respectively. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a phenyl acetate.

Applications De Recherche Scientifique

Enzymatic Modification for Antioxidant Synthesis

2,6-Dimethoxyphenol is notably used in laccase activity measurement, but its potential as an antioxidant is often overlooked. A study by Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with enhanced antioxidant capacity. The resulting dimer displayed approximately double the antioxidant capacity compared to the substrate, suggesting potential applications as a bioactive compound (Adelakun et al., 2012).

Application in Dimethoxyphenol Oxidase Activity

2,6-Dimethoxyphenol serves as a versatile substrate for various enzymes and blue multicopper proteins in microbes, as identified by Solano et al. (2001). This compound's oxidase activity can be tracked spectrophotometrically, aiding in studying proteins' functions across diverse microorganisms (Solano et al., 2001).

Influence in Natural Rubber Processing

Washiya (2021) investigated how the roll mixing time and temperature during the processing of natural rubber affect the content of 2,6-dimethoxyphenol. This study highlights the compound's role in determining the quality and characteristics of natural rubber (Washiya, 2021).

Catalysis and Product Characterization

Research by Wan et al. (2008) focused on the Rhus laccase-catalyzed oxidation of 2,6-dimethoxyphenol in water-organic solvent systems. They identified and characterized a specific product, providing insights into the enzymatic mechanism and potential applications in organic chemistry (Wan et al., 2008).

Impact on Conformation in Different Solvents

Shigematsu et al. (2002) studied the conformation of 2,6-dimethoxyphenol in various solvents, finding that its intra-molecular hydrogen bonding is influenced by solvent polarity. This research provides a deeper understanding of the compound's behavior in different environments, which is crucial for its application in solvent-based processes (Shigematsu et al., 2002).

Use in Linear Frac Concentration Preparation

Murthy et al. (2016) explored the use of 4-vinyl-2,6-Dimethoxyphenol in the preparation of linear frac concentrations, indicating its potential in oil and gas well fracturing operations. This highlights an industrial application of the compound in enhancing oil and gas production (Murthy et al., 2016).

Propriétés

Numéro CAS |

944-99-0 |

|---|---|

Nom du produit |

2,6-Dimethoxyphenol acetate |

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.2 g/mol |

Nom IUPAC |

(2,6-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 |

Clé InChI |

CIIHIFFNYMLOAV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=CC=C1OC)OC |

SMILES canonique |

CC(=O)OC1=C(C=CC=C1OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide](/img/structure/B1211519.png)

![5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)

![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)

![2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid](/img/structure/B1211534.png)